BRL 35135A is a selective beta-3 adrenergic receptor agonist that has garnered attention for its potential therapeutic applications, particularly in the management of obesity and metabolic disorders. This compound acts primarily on the beta-3 adrenergic receptors, which are predominantly found in adipose tissue and are involved in the regulation of lipolysis and thermogenesis. The significance of BRL 35135A lies in its ability to enhance glucose metabolism and promote fat oxidation, making it a candidate for treating conditions associated with obesity and insulin resistance.
BRL 35135A was developed as part of a series of compounds aimed at exploring the pharmacological effects of beta-adrenergic receptor modulation. It falls under the category of synthetic organic compounds, specifically classified as a beta-3 adrenergic receptor agonist. This classification is pivotal as it distinguishes BRL 35135A from other adrenergic agents that may not selectively target the beta-3 subtype.
The synthesis of BRL 35135A involves several key steps that utilize various chemical reactions to produce the final compound. The process typically begins with the reaction of 4-hydroxybenzyl alcohol with 2-nitropropane, followed by hydrogenation to yield an amine intermediate. Subsequent reactions include a nucleophilic aromatic substitution (S_NAr) where this amine is reacted with chlorinated pyridine derivatives to form the desired product.
BRL 35135A is characterized by its complex molecular structure, which includes multiple functional groups that confer its biological activity. The compound's structure can be represented as follows:
This formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific three-dimensional configuration that is crucial for its interaction with beta-3 adrenergic receptors.
The molecular weight of BRL 35135A is approximately 358.48 g/mol, and it features specific stereochemical configurations that enhance its binding affinity for the target receptor .
BRL 35135A undergoes various chemical reactions that are significant for its pharmacological activity. Notably, it participates in receptor-mediated signaling pathways upon binding to beta-3 adrenergic receptors.
The mechanism by which BRL 35135A exerts its effects involves selective activation of beta-3 adrenergic receptors located in adipose tissue. This activation leads to several physiological responses:
BRL 35135A has been investigated primarily for its potential applications in:
The β3-adrenoceptor (β3-AR) was first cloned in 1989, resolving longstanding pharmacological observations that certain catecholamine responses—particularly in adipose tissue and the digestive tract—could not be classified under the known β1 or β2 subtypes [1] [4]. This receptor, encoded on human chromosome 8, shares only 51% and 46% amino acid sequence identity with β1- and β2-adrenoceptors, respectively, explaining its distinct functional profile [1] [4]. Unlike other β-adrenoceptors, β3-AR lacks phosphorylation sites for protein kinase A and β-adrenergic receptor kinase, rendering it resistant to agonist-induced desensitization—a critical feature for chronic therapeutic applications [1] [4].
Early research identified β3-AR as highly expressed in adipose tissue, where it mediated "atypical" catecholamine responses like lipolysis and thermogenesis. Its discovery ignited pharmaceutical interest for obesity and diabetes treatment, leading to the development of selective agonists like BRL 35135A [1] [4] [9]. The receptor’s role in bladder relaxation (leading to mirabegron’s approval for overactive bladder) further validated its clinical relevance [6].
Table 1: Key Properties of β-Adrenoceptor Subtypes
Property | β1-AR | β2-AR | β3-AR |
---|---|---|---|
Primary Tissues | Heart, Kidney | Lung, Muscle | Adipose, Bladder |
Desensitization | Rapid | Rapid | Minimal |
Selective Agonist | Dobutamine | Salbutamol | BRL 35135A |
Amino Acid Identity | 100% (Ref) | 46% vs β1 | 51% vs β1 |
Data synthesized from [1] [4] [10]
β3-AR activation orchestrates metabolic processes through Gs-protein coupling, stimulating adenylate cyclase and cyclic adenosine monophosphate production. This cascade activates protein kinase A, which phosphorylates hormone-sensitive lipase—the rate-limiting enzyme in triglyceride hydrolysis [1] [5] [10]. In brown adipose tissue (BAT), liberated free fatty acids serve dual roles: fueling mitochondrial β-oxidation and allosterically activating uncoupling protein 1 to dissipate energy as heat (thermogenesis) [5] [10].
Figure: β3-AR Signaling Pathway in Adipocytes
Catecholamine → β3-AR → ↑Gs-protein → ↑Adenylyl Cyclase → ↑cAMP → ↓ Protein Kinase A → 1. Phosphorylation of HSL → Lipolysis (FFA/Glycerol release) 2. UCP1 Activation → Thermogenesis
In obesity studies, omental adipocytes exhibit 50-fold increased sensitivity to β3-agonists compared to lean subjects, correlating with accelerated free fatty acid release into the portal circulation—a driver of metabolic complications [2] [10]. Rodent models confirmed that β3-AR knockout mice develop obesity and insulin resistance, underscoring the receptor’s role in energy balance [5] [10]. Notably, human BAT expresses functional β3-AR, where agonists like mirabegron increase glucose uptake and thermogenesis [5].
BRL 35135A (BRL-26830A in early literature) emerged in the 1990s as a first-generation β3-AR agonist. Its active metabolite, BRL 37344, binds selectively to β3-AR, though with higher affinity for rodent versus human receptors—a key limitation in translational research [3] [9]. Structurally, it features an aryloxypropanolamine backbone with a pyrimidine carboxamide group, enabling deep binding-pocket interactions via:
Table 2: Functional Profile of BRL 35135A vs. Other β3-Agonists
Agonist | β3-AR EC₅₀ (nM) | Selectivity (β3 > β1/β2) | Primary Effects |
---|---|---|---|
BRL 35135A | 5.0 (Rat) | ~10-fold | Lipolysis, Thermogenesis |
CL316243 | 1.2 (Mouse) | >100-fold | BAT Activation, Glycolysis |
Mirabegron | 2.4 (Human) | >50-fold | Bladder Relaxation, Thermogenesis |
Data compiled from [1] [3] [9]
In genetically obese (ob/ob) mice, BRL 35135A (0.5 mg/kg/day) reduced fat mass while preserving lean tissue and improved glucose tolerance independently of weight loss [3] [9]. Human studies demonstrated increased resting metabolic rate and enhanced thermic response to glucose, confirming conserved mechanisms across species [3] [5]. Notably, BRL 35135A’s efficacy in human tissues remains debated: while it relaxes human detrusor muscle (pEC₅₀ ~6.5–7.5), its potency in human adipocytes is lower than in rodents due to receptor sequence divergence [1] [5].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6